![molecular formula C14H12FNO3S B2412230 [2-(3-Fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate CAS No. 1001787-13-8](/img/structure/B2412230.png)
[2-(3-Fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(3-Fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate, also known as FAMT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and drug development. FAMT belongs to the class of thioesters and is a derivative of the thiophene family.
Applications De Recherche Scientifique
Molecular Electronics and Optoelectronic Properties
Research on pi-extended thiophene derivatives highlights their potential in molecular wires and optoelectronic devices. For instance, thiophene derivatives with ethynyl and butadiynyl substituents have been synthesized and shown to exhibit remarkable stability and interesting optoelectronic properties due to their structured conjugation and electron-withdrawing effects. These materials are promising for applications in organic electronics, demonstrating abilities in charge transport and light emission (Wang et al., 2006).
Sensing Applications
Thiophene-based sensors for detecting carboxylate anions have been developed, leveraging the fluorescence "turn-on" feature upon binding to specific anions. The sensitivity and selectivity of these sensors are attributed to intramolecular hydrogen bonding and electronic effects, indicating potential for environmental and biological sensing applications (Kim & Ahn, 2008).
Antibacterial Agents
Thiophene carboxylates have been investigated for their antibacterial activity, with certain derivatives showing promising in vitro and in vivo efficacy. The structural modifications on the thiophene nucleus can significantly influence the antibacterial properties, suggesting the potential of thiophene derivatives as templates for developing new antibacterial drugs (Bouzard et al., 1992).
Synthetic Methodologies
Advancements in synthetic methods for thiophene derivatives, including [2-(3-Fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate, are crucial for their application in medicinal chemistry, dyes, and pesticides. Studies on methyl-3-aminothiophene-2-carboxylate, a related intermediate, demonstrate the versatility of thiophene derivatives in organic synthesis, providing pathways for the development of diverse functional materials (Tao et al., 2020).
Propriétés
IUPAC Name |
[2-(3-fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3S/c1-9-5-6-12(20-9)14(18)19-8-13(17)16-11-4-2-3-10(15)7-11/h2-7H,8H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLLBKLQSALJIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)OCC(=O)NC2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6-Piperidin-1-ylpyridazin-3-yl)-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2412152.png)
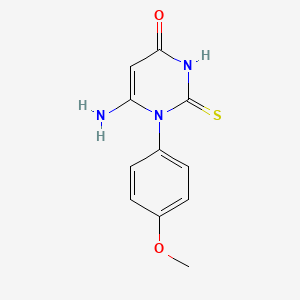
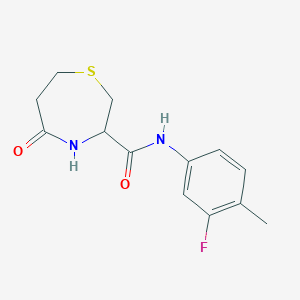
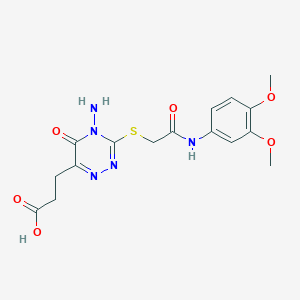
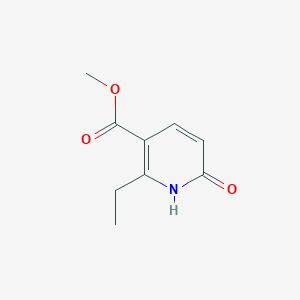
![[1-(Morpholin-4-ylmethyl)cyclopropyl]amine dihydrochloride](/img/no-structure.png)
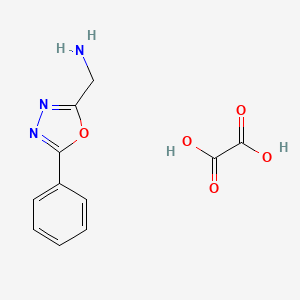

![2-(4-fluorophenyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2412165.png)
![5-[1-(2-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B2412166.png)
![4-(Dimethylamino)-3-formyl-N-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]benzamide](/img/structure/B2412167.png)
![N-(5-chloro-2-hydroxyphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2412169.png)
![2-(1,3-Dimethyl-2,4-dioxo-7-phenylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2412170.png)
